(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
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Overview
Description
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclopropylsulfamoyl group attached to a phenyl ring
Preparation Methods
The synthesis of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid typically involves the reaction of 4-bromo-2-methylphenylboronic acid with cyclopropylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol.
Scientific Research Applications
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where enzyme inhibition is beneficial.
Mechanism of Action
The mechanism of action of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of proteases, where the compound binds to the serine residue in the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid can be compared with other similar compounds, such as:
4-(N-Cyclopropylsulfamoyl)phenylboronic acid: This compound lacks the methyl group present in this compound, which can affect its reactivity and binding affinity.
4-(N-Cyclopropylsulfamoyl)-3-fluorophenylboronic acid: The presence of a fluorine atom in this compound can significantly alter its electronic properties and reactivity.
4-(N-Cyclopropylsulfamoyl)-2,5-difluorophenylboronic acid:
Properties
IUPAC Name |
[4-(cyclopropylsulfamoyl)-2-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c1-7-6-9(4-5-10(7)11(13)14)17(15,16)12-8-2-3-8/h4-6,8,12-14H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXNAMHBRNMSBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681593 |
Source
|
Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-49-9 |
Source
|
Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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